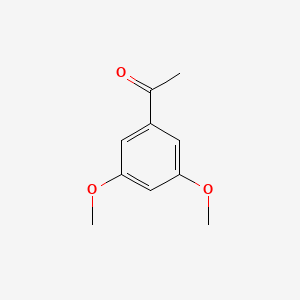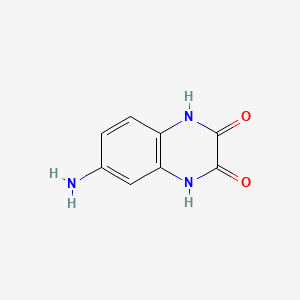![molecular formula C8H12ClNO B1266490 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride CAS No. 38936-62-8](/img/structure/B1266490.png)
1-[(aminooxy)methyl]-4-methylbenzene hydrochloride
描述
1-[(aminooxy)methyl]-4-methylbenzene hydrochloride is a chemical compound with the molecular formula C8H12ClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a p-methylbenzyl group. This compound is typically found in the form of a white crystalline powder and is known for its stability in the hydrochloride form.
作用机制
Target of Action
O-(p-Methylbenzyl)hydroxylamine hydrochloride, also known as O-(4-Methylbenzyl)hydroxylamine hydrochloride, is a compound that has been used in the synthesis of hydroxylamines and their reagents
Mode of Action
It is known to be used in the synthesis of hydroxylamines and their reagents , which suggests that it may interact with its targets to facilitate these chemical reactions.
Biochemical Pathways
Given its role in the synthesis of hydroxylamines and their reagents , it can be inferred that it may be involved in the biochemical pathways where these compounds play a role.
Result of Action
It has been noted that it can effectively treat tuberculosis and lower cholesterol levels in the blood when dissolved in bovine serum .
Action Environment
It is known to be stable in the form of a hydrochloride salt , suggesting that it may be stable under a variety of environmental conditions.
生化分析
Biochemical Properties
O-(p-Methylbenzyl)hydroxylamine hydrochloride plays a vital role in biochemical reactions, particularly in the formation of nitrones from carbonyl compounds and their use in cycloaddition reactions . It is an effective reagent used to prepare α-hydroxybenzylamines from α-hydroxyketones . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of desired products. The nature of these interactions is primarily based on the compound’s ability to act as a nucleophile, reacting with electrophilic centers in the target molecules.
Cellular Effects
O-(p-Methylbenzyl)hydroxylamine hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the formation of oximes and hydrazones, which are crucial intermediates in many biochemical pathways . The compound’s impact on cell function is mediated through its interactions with specific enzymes and proteins, altering their activity and leading to changes in cellular processes.
Molecular Mechanism
The molecular mechanism of O-(p-Methylbenzyl)hydroxylamine hydrochloride involves its ability to form stable intermediates with target molecules. It reacts with aldehydes and ketones to form oximes or hydrazones, which are essential for various biochemical reactions . The compound’s nucleophilic nature allows it to interact with electrophilic centers, leading to the formation of stable adducts. These interactions can result in enzyme inhibition or activation, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-(p-Methylbenzyl)hydroxylamine hydrochloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular processes, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of O-(p-Methylbenzyl)hydroxylamine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on biochemical pathways, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent. It is crucial to determine the optimal dosage for specific applications to avoid potential toxicity.
Metabolic Pathways
O-(p-Methylbenzyl)hydroxylamine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity . The compound’s role in the formation of oximes and hydrazones highlights its importance in metabolic flux and metabolite levels. These interactions can influence the overall metabolic profile of cells, affecting their function and viability.
Transport and Distribution
The transport and distribution of O-(p-Methylbenzyl)hydroxylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments can influence its activity and effectiveness. Understanding these transport mechanisms is crucial for optimizing the compound’s application in biochemical research.
Subcellular Localization
O-(p-Methylbenzyl)hydroxylamine hydrochloride exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s role in cellular processes and optimizing its use in experimental studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(aminooxy)methyl]-4-methylbenzene hydrochloride typically involves the reaction of p-methylbenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then extracted with an organic solvent, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions
1-[(aminooxy)methyl]-4-methylbenzene hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Produces nitroso compounds.
Reduction: Produces primary amines.
Substitution: Produces various substituted hydroxylamine derivatives.
科学研究应用
1-[(aminooxy)methyl]-4-methylbenzene hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of oximes and nitroso compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological oxidation-reduction processes.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating oxidative stress and inflammation.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.
相似化合物的比较
Similar Compounds
- O-Benzylhydroxylamine hydrochloride
- O-Methylhydroxylamine hydrochloride
- O-Ethylhydroxylamine hydrochloride
Uniqueness
1-[(aminooxy)methyl]-4-methylbenzene hydrochloride is unique due to the presence of the p-methylbenzyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in research and industrial applications.
属性
IUPAC Name |
O-[(4-methylphenyl)methyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-7-2-4-8(5-3-7)6-10-9;/h2-5H,6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWBUEQJIPSFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192226 | |
| Record name | Hydroxylamine, O-(p-methylbenzyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38936-62-8 | |
| Record name | Hydroxylamine, O-[(4-methylphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38936-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxylamine, O-(p-methylbenzyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038936628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxylamine, O-(p-methylbenzyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



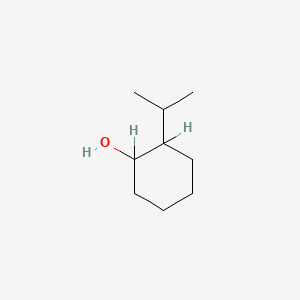
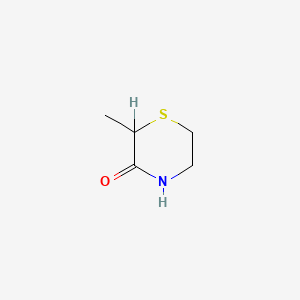
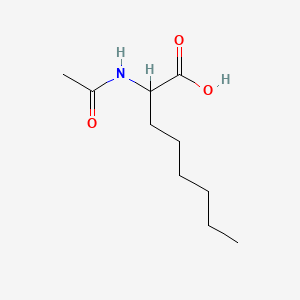


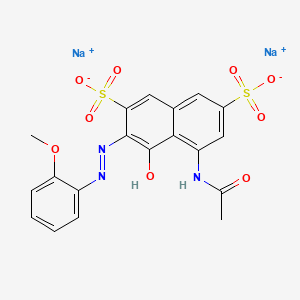

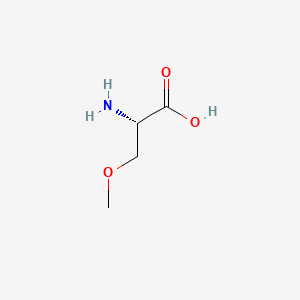
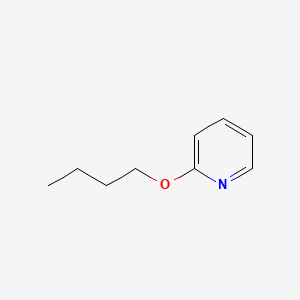
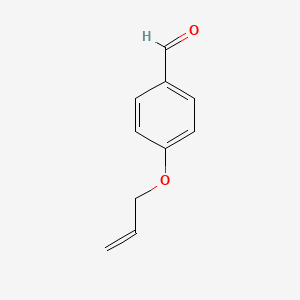
![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)
